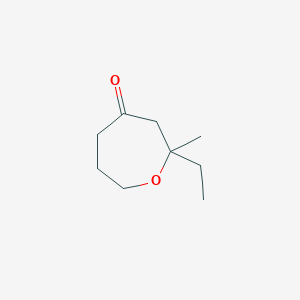
2-Ethyl-2-methyloxepan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-methyloxepan-4-one is an organic compound belonging to the class of oxepanes, which are seven-membered cyclic ethers. This compound is characterized by the presence of an oxepane ring with ethyl and methyl substituents at the second carbon and a ketone group at the fourth carbon. It is a versatile compound with various applications in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyloxepan-4-one can be achieved through several methods. One common approach involves the Baeyer-Villiger oxidation of 4-methylcyclohexanone using m-chloroperbenzoic acid (m-CPBA) and trifluoroacetic acid (TFA) as reagents . The reaction is typically carried out in dichloromethane (CH2Cl2) at 0°C, followed by warming to room temperature and allowing the reaction to proceed for 24 hours.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-methyloxepan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the oxygen atom in the oxepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or lactones.
Reduction: Alcohols.
Substitution: Substituted oxepanes with various functional groups.
Aplicaciones Científicas De Investigación
2-Ethyl-2-methyloxepan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-methyloxepan-4-one depends on its specific application. In enzymatic reactions, the compound may act as a substrate for enzymes, undergoing transformations through catalytic processes. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes or receptors, leading to the formation of specific products or intermediates.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylcyclohexanone: A precursor in the synthesis of 2-Ethyl-2-methyloxepan-4-one.
5-Methyloxepan-2-one: Another oxepane derivative with different substituents and properties.
2-Ethyl-2-methyl-1,3-dioxolane-4-one: A structurally similar compound with a dioxolane ring instead of an oxepane ring.
Uniqueness
This compound is unique due to its specific ring structure and substituents, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Propiedades
Número CAS |
62519-14-6 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2-ethyl-2-methyloxepan-4-one |
InChI |
InChI=1S/C9H16O2/c1-3-9(2)7-8(10)5-4-6-11-9/h3-7H2,1-2H3 |
Clave InChI |
AXYRTCWSQVRMJN-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(=O)CCCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)

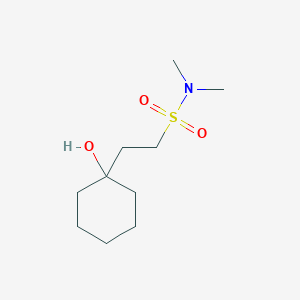
![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)

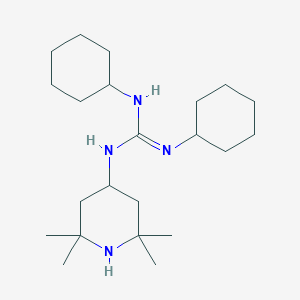
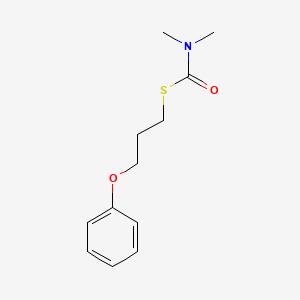
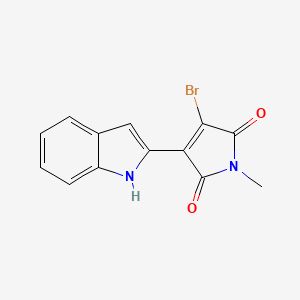
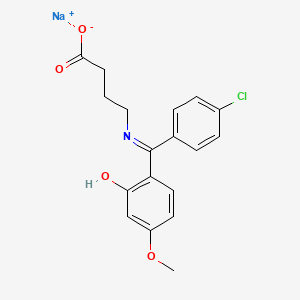
![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)

